molecular formula C10H12N2O B6216705 1-(2H-indazol-2-yl)propan-2-ol CAS No. 1972657-16-1

1-(2H-indazol-2-yl)propan-2-ol

Cat. No.: B6216705
CAS No.: 1972657-16-1
M. Wt: 176.2
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Description

1-(2H-Indazol-2-yl)propan-2-ol ( 1972657-16-1) is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol. This indazole derivative is supplied for research purposes and is strictly for laboratory use. The indazole scaffold is a medicinally important heterocyclic moiety recognized for its diverse biological activities . Research indicates that indazole-based compounds demonstrate significant potential in various therapeutic areas, including anticancer , antimicrobial , anti-inflammatory , and antiprotozoal applications . Specifically, several FDA-approved anticancer drugs such as Axitinib, Pazopanib, and Niraparib contain the indazole core, underscoring its high value in drug discovery . Furthermore, recent studies highlight the particular efficacy of 3-phenyl-1H-indazole derivatives as promising anticandidal agents against strains including C. albicans and C. glabrata . As a building block, this compound offers researchers a versatile intermediate for further chemical synthesis and exploration of structure-activity relationships. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1972657-16-1

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 2h Indazol 2 Yl Propan 2 Ol

Strategic Design of Precursors for 2H-Indazole Derivatization

The synthesis of 2H-indazole derivatives often begins with the construction of the core indazole ring, followed by the introduction of the desired substituent at the N-2 position. A common and effective strategy for forming the indazole ring is the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzaldehydes with primary amines. nih.govresearchgate.net Another approach involves the condensation of ortho-imino-nitrobenzene substrates, which then undergo reductive cyclization to yield the 2H-indazole structure. organic-chemistry.org

Key precursors for these syntheses include:

Substituted 2-nitrobenzaldehydes: These are versatile starting materials that, upon reaction with an appropriate amine and a deoxygenating agent like triethyl phosphite, can form the 2H-indazole core. nih.gov

2-Bromobenzaldehydes, primary amines, and sodium azide: In a one-pot, three-component reaction catalyzed by copper, these precursors can efficiently generate 2H-indazoles. organic-chemistry.orgacs.org

Azoxybenzenes: These can react with various partners like alkynes or diazoesters in the presence of rhodium catalysts to form the 2H-indazole ring through C-H activation and cyclization cascades. nih.gov

The choice of precursor is strategic, as substituents on the benzene (B151609) ring can influence not only the final biological activity but also the regioselectivity of subsequent N-alkylation steps.

Development and Optimization of Total Synthesis Pathways for 1-(2H-indazol-2-yl)propan-2-ol

The total synthesis of this compound hinges on the successful and regioselective alkylation of the indazole nitrogen. A plausible and direct pathway involves the N-alkylation of the parent 1H-indazole with a suitable three-carbon electrophile, such as propylene (B89431) oxide or 1-chloro-2-propanol. The primary challenge in this approach is directing the alkyl group to the N-2 position over the thermodynamically more stable N-1 position. nih.gov

Controlling the N-1 versus N-2 regioselectivity in the alkylation of indazoles is a significant synthetic hurdle. nih.govresearchgate.net The outcome is highly dependent on reaction conditions, including the base, solvent, electrophile, and the electronic and steric properties of substituents on the indazole ring. nih.govresearchgate.net

Kinetic vs. Thermodynamic Control: Alkylation at the N-2 position is often the kinetically favored product, while the N-1 substituted indazole is typically the more thermodynamically stable isomer. nih.gov

Influence of Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N-1 alkylation. nih.govnih.govresearchgate.net Conversely, conditions for achieving high N-2 selectivity can be more varied. Recent studies have shown that Brønsted acid catalysis using sulfoxonium ylides can afford excellent N-2 selectivity. acs.org Gallium/aluminium or aluminium-mediated direct alkylation has also been shown to be highly regioselective for the 2H-indazole product. rsc.org

Substituent Effects: The electronic nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups, particularly at the C-7 position (such as NO₂ or CO₂Me), have been shown to confer excellent N-2 regioselectivity (≥ 96%). nih.govnih.gov

Reaction ConditionsMajor ProductKey FactorsReference
NaH in THFN-1 AlkylindazolePromising system for N-1 selectivity. nih.govresearchgate.net nih.govresearchgate.net
Mitsunobu ConditionsN-2 AlkylindazoleShows a strong preference for N-2 formation. nih.gov nih.gov
Brønsted Acid Catalyst with Sulfoxonium YlidesN-2 AlkylindazoleMetal-free conditions affording excellent N-2 selectivity. acs.org acs.org
Ga/Al or Al-mediated AlkylationN-2 AlkylindazoleDirect, high-yielding, and regioselective for 2H-indazoles. rsc.org rsc.org
C-7 Electron-Withdrawing GroupN-2 AlkylindazoleElectronic effect strongly directs alkylation to N-2 (≥96% selectivity). nih.govnih.gov nih.govnih.gov

The propan-2-ol side chain of the target molecule contains a chiral center at the C-2 position. Achieving stereoselectivity in its synthesis is crucial for developing enantiomerically pure compounds, which often have different pharmacological profiles.

Two primary strategies can be employed:

Chiral Pool Synthesis: This approach utilizes a chiral starting material for the side chain. For instance, the N-alkylation of indazole could be performed using enantiomerically pure (R)- or (S)-propylene oxide. This directly installs the desired stereochemistry at the C-2 position of the side chain.

Asymmetric Reduction: An alternative route involves first synthesizing the achiral ketone precursor, 1-(2H-indazol-2-yl)propan-2-one. This ketone can then be reduced to the desired alcohol using a stereoselective reducing agent. Common methods for the asymmetric reduction of ketones to alcohols include catalytic hydrogenation with chiral catalysts or the use of chiral hydride reagents. quora.com This allows for the selective formation of either the (R)- or (S)-enantiomer of this compound.

Modern synthetic chemistry emphasizes the use of environmentally benign methods. benthamdirect.com Several green chemistry principles can be applied to the synthesis of this compound.

Green Solvents: Polyethylene glycol (PEG) has been successfully used as a green, recyclable solvent for the synthesis of 2H-indazoles. organic-chemistry.orgacs.org Using isopropanol, a relatively green solvent, for the synthesis of precursors is another viable approach. acs.org

Heterogeneous Catalysis: The use of copper oxide nanoparticles supported on activated carbon (CuO@C) provides an efficient and recyclable heterogeneous catalyst for indazole synthesis, minimizing waste and catalyst leaching. acs.org

Photochemical Synthesis: Visible-light-induced reactions offer a metal-free and environmentally friendly alternative for constructing the indazole skeleton from precursors like o-carbonyl azobenzene, often proceeding with high yields and selectivity. rsc.org These methods avoid the need for harsh reagents and can be performed under mild conditions. rsc.org

Analog Synthesis and Chemical Derivatization of the Core Structure

The synthesis of analogs is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's properties. Derivatization of this compound can be achieved by modifying either the indazole ring or the propan-2-ol side chain.

Structural Diversification of the Propan-2-ol Chain

A comprehensive review of the scientific and patent literature reveals a notable absence of specific studies detailing the structural diversification of the propan-2-ol chain of this compound. While general reactions of secondary alcohols, such as oxidation, etherification, and esterification, are well-established in organic chemistry, their specific application to this indazole derivative has not been reported.

General methodologies for the functionalization of alcohol side chains on heterocyclic systems exist. For instance, the oxidation of a secondary alcohol to a ketone is a common transformation. However, no literature is available that applies this or other diversification strategies, such as etherification or esterification, to this compound.

The following table outlines hypothetical transformations of the propan-2-ol chain, which, while chemically plausible, are not supported by specific published examples for this compound.

Reaction TypePotential ProductGeneral Reagents
Oxidation1-(2H-Indazol-2-yl)propan-2-onePCC, DMP, Swern Oxidation
Etherification1-(2H-Indazol-2-yl)-2-methoxypropaneNaH, Methyl Iodide
Esterification1-(2H-Indazol-2-yl)propan-2-yl acetate (B1210297)Acetic Anhydride, Pyridine

It is important to emphasize that the above table is illustrative of general organic reactions and does not represent experimentally verified transformations for this compound.

Mechanistic Investigations of Key Reaction Steps

Consistent with the lack of reported synthetic diversification of the propan-2-ol chain, there are no mechanistic investigations into the key reaction steps of such transformations for this compound.

Mechanistic studies on the regioselective N-alkylation of the parent indazole ring system have been a subject of greater focus. These studies often explore the factors influencing the formation of N1 versus N2 isomers, which is a critical step in the synthesis of the parent compound of interest. beilstein-journals.orgd-nb.info However, the influence of the indazole nucleus on the reactivity of the propan-2-ol side chain, and the mechanisms of any potential subsequent reactions, remain unexplored in the scientific literature.

Advanced Spectroscopic and Structural Elucidation of 1 2h Indazol 2 Yl Propan 2 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of 1-(2H-indazol-2-yl)propan-2-ol in solution. Through a combination of one-dimensional and multi-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals is achieved, offering insights into connectivity, stereochemistry, and dynamic processes.

Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Proton and Carbon Assignments

The unambiguous assignment of ¹H and ¹³C NMR signals is accomplished using a suite of two-dimensional NMR experiments. wikipedia.orgcreative-biostructure.com Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, Heteronuclear Single Quantum Coherence (HSQC) identifies direct one-bond proton-carbon (¹H-¹³C) correlations, and Heteronuclear Multiple Bond Correlation (HMBC) maps long-range (2-3 bond) ¹H-¹³C connectivities. emerypharma.comresearchgate.net

The COSY spectrum is critical for establishing the connectivity within the propan-2-ol side chain. It would show a clear correlation between the methine proton (H-2') and the protons of both the methyl (H-3') and methylene (H-1') groups. Additionally, correlations among the aromatic protons (H-4 to H-7) on the indazole ring can be observed, helping to assign their specific positions based on their coupling patterns (e.g., doublets, triplets).

The HSQC spectrum links each proton to its directly attached carbon. This allows for the definitive assignment of the carbon signals for the methylene (C-1'), methine (C-2'), and methyl (C-3') groups of the side chain, as well as the aromatic CH carbons (C-4, C-5, C-6, C-7) of the indazole moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound.

PositionAtomPredicted δ (ppm)Key COSY (¹H-¹H) CorrelationsKey HMBC (¹H-¹³C) Correlations
3C-H~8.3-8.4-C-7a, C-3a
4C-H~7.7-7.8H-5C-5, C-3a, C-7a
5C-H~7.1-7.2H-4, H-6C-4, C-6, C-3a
6C-H~7.3-7.4H-5, H-7C-5, C-7, C-7a
7C-H~7.7-7.8H-6C-6, C-3a, C-1'
1'CH₂~4.4-4.5H-2'C-2', C-3, C-7a
2'CH~4.1-4.2H-1', H-3'C-1', C-3'
3'CH₃~1.2-1.3H-2'C-1', C-2'
2'-OHOHVariable-C-2', C-1', C-3'
3aC~121-122--
7aC~149-150--

Advanced NMR Studies for Tautomeric Equilibrium and Dynamic Processes of the 2H-Indazole Moiety

Indazole and its derivatives can exist in two tautomeric forms, 1H-indazole and 2H-indazole, due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. researchgate.net For this compound, the alkyl substituent at the N-2 position locks the molecule into the 2H-tautomeric form. However, NMR studies are crucial for confirming this configuration, as the chemical shifts of the ring protons and carbons are sensitive to the electronic distribution, which differs significantly between the 1H and 2H tautomers. nih.govfigshare.com

In the 2H-tautomer, the H-3 proton is typically observed at a downfield chemical shift (often >8.0 ppm) compared to the H-3 proton in N-1 substituted indazoles. nih.gov This is a key diagnostic feature. Furthermore, variable-temperature NMR studies can provide information on dynamic processes, such as the rotational barrier of the propan-2-ol side chain, which may be evidenced by broadening or coalescence of specific signals at different temperatures. bohrium.comencyclopedia.pub

Chiral NMR for Enantiomeric Purity Assessment

The C-2' carbon of the propan-2-ol side chain is a stereocenter, meaning that this compound can exist as a pair of enantiomers (R and S). Standard NMR spectroscopy cannot distinguish between enantiomers. However, chiral NMR techniques can be employed to assess the enantiomeric purity of a sample. sigmaaldrich.com

This is typically achieved by reacting the chiral alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomers. nih.govresearchgate.net These diastereomers have distinct NMR spectra, and the relative integration of their signals allows for the quantification of the enantiomeric excess (ee). Alternatively, a chiral solvating agent (CSA) can be added to the NMR sample, which forms transient, weak diastereomeric complexes with the enantiomers, leading to the separation of their signals in the NMR spectrum. researchgate.net

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within the molecule. researchgate.netresearchgate.net These two techniques are often complementary.

FT-IR Spectroscopy : The FT-IR spectrum is dominated by strong absorptions corresponding to polar functional groups. A prominent feature for this compound is a broad absorption band in the 3200–3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, broadened due to intermolecular hydrogen bonding. docbrown.info Aliphatic C-H stretching vibrations from the propanol (B110389) side chain appear just below 3000 cm⁻¹ (typically 2850–2970 cm⁻¹). Aromatic C-H stretches from the indazole ring are observed at higher wavenumbers, typically above 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol gives rise to a strong band in the 1100–1150 cm⁻¹ region. The "fingerprint region" (below 1600 cm⁻¹) contains numerous bands corresponding to C=C and C=N stretching vibrations of the indazole ring, as well as various C-H bending modes. chemicalbook.comnih.gov

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic C=C stretching vibrations of the indazole ring are expected to produce strong signals in the 1400–1620 cm⁻¹ region. The symmetric C-H stretching of the methyl group (~2870 cm⁻¹) and various skeletal vibrations of the entire molecule will also be prominent. nih.govresearchgate.net The complementarity is evident as the O-H stretch, which is strong in IR, is typically weak in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique (Typical Intensity)
O-H StretchAlcohol3200–3500 (broad)FT-IR (Strong)
C-H Stretch (Aromatic)Indazole Ring3000–3100FT-IR (Medium), Raman (Strong)
C-H Stretch (Aliphatic)Propanol Side Chain2850–2970FT-IR (Strong), Raman (Strong)
C=C / C=N StretchIndazole Ring1400–1620FT-IR (Medium-Strong), Raman (Strong)
C-O StretchSecondary Alcohol1100–1150FT-IR (Strong)
C-H Bend (Aromatic)Indazole Ring740–880FT-IR (Strong)

High-Resolution Mass Spectrometry (HRMS) for Elucidation of Fragmentation Pathways and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of a compound and for elucidating its structure through analysis of its fragmentation patterns. scielo.brresearchgate.net For this compound (C₁₀H₁₂N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ is 177.1028. HRMS can measure this mass with high accuracy (typically <5 ppm error), confirming the elemental composition.

Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecule fragments in a predictable manner. miamioh.edunih.gov The fragmentation pathways provide valuable structural information. Key fragmentation processes for this molecule would include:

Alpha-cleavage: The most characteristic fragmentation for secondary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. This would result in the loss of a methyl radical (•CH₃) to form a stable oxonium ion at m/z 162, or the loss of the indazolyl-methyl radical to form an ion at m/z 45 ([CH₃CH=OH]⁺), which is often the base peak for 2-propanol derivatives. docbrown.info

Loss of the side chain: Cleavage of the N-C bond connecting the side chain to the indazole ring can occur, leading to the formation of an indazole radical cation (m/z 117) or a protonated indazole (m/z 118).

Dehydration: The molecular ion can lose a molecule of water (H₂O) to produce a fragment at m/z 159.

Table 3: Predicted HRMS Fragmentation of this compound.

m/z (Calculated)FormulaProposed Fragment Identity
177.1028[C₁₀H₁₃N₂O]⁺[M+H]⁺ (Protonated Molecule)
162.0793[C₉H₁₀N₂O]⁺[M+H - CH₃]⁺ (Loss of methyl radical)
159.0922[C₁₀H₁₁N₂]⁺[M+H - H₂O]⁺ (Loss of water)
118.0660[C₇H₈N₂]⁺[Indazole-H]⁺ (Protonated Indazole)
45.0340[C₂H₅O]⁺[CH₃CHOH]⁺ (From alpha-cleavage)

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com While specific crystallographic data for this compound is not available, analysis of related 2-substituted indazole structures allows for a detailed prediction of its solid-state conformation and packing. mdpi.comnih.govnih.gov

The indazole ring is expected to be essentially planar. The propan-2-ol substituent will adopt a specific conformation relative to this ring. The solid-state structure will be heavily influenced by intermolecular interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor, and it is highly likely to form strong O-H···N hydrogen bonds with the N-1 atom of a neighboring indazole ring. This interaction would lead to the formation of supramolecular chains or dimers.

Table 4: Expected Crystallographic Parameters and Interactions for this compound.

ParameterExpected Value / Feature
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupLikely Centrosymmetric (e.g., P2₁/c) for the racemate
Key Bond LengthsN-N (~1.35 Å), Aromatic C-C (~1.39 Å), N-C(sp³) (~1.47 Å), C-O (~1.43 Å)
Indazole RingPlanar geometry
Primary Intermolecular InteractionO-H···N1 hydrogen bonding
Secondary Intermolecular Interactionπ–π stacking between indazole rings (centroid-centroid distance ~3.5-3.8 Å)

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

As of the latest available scientific literature, there is no specific research detailing the preparation of individual enantiomers of this compound. Consequently, studies on the chiroptical properties of this compound using Circular Dichroism (CD) spectroscopy have not been reported.

The investigation of chiroptical properties through CD spectroscopy is contingent upon the successful separation of the racemic mixture of a chiral compound into its individual enantiomers. This process, known as chiral resolution, allows for the analysis of how each enantiomer interacts with plane-polarized light. The differential absorption of left and right circularly polarized light by each enantiomer provides a unique CD spectrum, which is instrumental in assigning the absolute configuration (R or S) of the chiral center.

Future research in this area would first need to focus on developing a robust method for either the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound or the efficient separation of the racemic mixture. Techniques such as chiral chromatography or diastereomeric salt formation could potentially be employed for this purpose. Once the individual enantiomers are isolated and their purities confirmed, subsequent investigation using CD spectroscopy could be undertaken.

Such a study would be anticipated to reveal characteristic Cotton effects in the CD spectra, corresponding to the electronic transitions of the indazole chromophore. The sign and magnitude of these Cotton effects would be mirror images for the two enantiomers. This data, when combined with theoretical calculations, would provide valuable insights into the stereochemistry and solution conformation of this molecule. However, until such experimental work is conducted and published, a detailed analysis of the chiroptical properties of this compound remains speculative.

Computational Chemistry and Theoretical Characterization of 1 2h Indazol 2 Yl Propan 2 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system. For 1-(2H-indazol-2-yl)propan-2-ol, such calculations would be performed to optimize the molecular geometry and to elucidate its electronic properties and chemical reactivity. DFT methods, like B3LYP, combined with a suitable basis set (e.g., 6-31G(d,p)), are commonly used to balance computational cost and accuracy for organic molecules of this size researchgate.net.

Frontier Molecular Orbital (FMO) theory is a key component of these analyses, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor researchgate.net. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties researchgate.net.

A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For derivatives of indazole, the HOMO is typically distributed over the fused ring system, while the LUMO is also located in the same region. Computational studies on a related indazole derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, revealed a consistent FMO energy gap of around 4.98 eV across different solvents, indicating that the molecule's stability is not significantly influenced by the solvent environment researchgate.netasianresassoc.org. A similar analysis for this compound would precisely map these orbitals and quantify the energy gap, providing a theoretical basis for its reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data This table presents hypothetical data for this compound to illustrate the typical output of a quantum chemical calculation.

ParameterEnergy (eV)Description
EHOMO-6.50Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.45Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.05Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity and intermolecular interactions. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) researchgate.netresearchgate.net.

For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atoms of the indazole ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the aromatic protons, marking them as sites for nucleophilic attack researchgate.netasianresassoc.org. This analysis is crucial for understanding how the molecule might interact with biological receptors or other reactants.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the fundamental vibrational modes and their corresponding frequencies can be determined researchgate.net. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) researchgate.net.

For this compound, vibrational analysis would predict characteristic frequencies for its functional groups, including O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic parts, C=N and N-N stretching within the indazole ring, and C-O stretching of the alcohol researchgate.netasianresassoc.org. Comparing these predicted frequencies with experimental data allows for a detailed assignment of the spectroscopic bands.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table provides representative frequency ranges that would be expected from a vibrational analysis of this compound.

Vibrational ModePredicted Frequency Range (cm-1)Functional Group
O-H Stretch3300 - 3500Alcohol (-OH)
C-H Stretch (Aromatic)3000 - 3100Indazole Ring
C-H Stretch (Aliphatic)2850 - 3000Propanol (B110389) Side Chain
C=N Stretch1580 - 1650Indazole Ring
C-O Stretch1050 - 1200Alcohol (-C-OH)

Conformational Analysis and Molecular Dynamics Simulations

The propan-2-ol side chain of this compound introduces conformational flexibility. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule by exploring the potential energy surface as a function of rotatable bonds nih.gov. This is often done by systematically rotating key dihedral angles and calculating the energy of each resulting structure.

Molecular Dynamics (MD) simulations complement this static picture by modeling the atomic motions of the molecule over time nih.gov. An MD simulation would reveal how the molecule behaves in a dynamic environment, such as in solution, providing insights into its structural stability, flexibility, and the lifetimes of different conformations mdpi.com. For a molecule with a hydroxyl group, MD is particularly useful for studying its hydrogen bonding capabilities with solvent molecules nih.gov.

Prediction of Tautomeric Stability and Isomerization Pathways for the 2H-Indazole System

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form in various phases nih.govnih.gov. Computational studies confirm that the 1H form has lower internal energy nih.gov. The stability of the less common 2H tautomer, as found in this compound, is of significant theoretical interest.

The stability of the 2H-indazole form can be significantly influenced by substitution and environmental factors like solvent polarity and hydrogen bonding. In some specific cases, the 2H tautomer can be stabilized through the formation of strong intermolecular hydrogen bonds, such as centrosymmetric dimers, which can be more stable than the corresponding dimers of the 1H tautomer researchgate.netfao.org. The isomerization from the 2H to the more stable 1H form can occur, sometimes rapidly in the presence of water or protic solvents, via proton transfer mechanisms fao.org. Theoretical calculations can model the energy barriers associated with these isomerization pathways, helping to predict the kinetic stability of the 2H-indazole derivative under different conditions.

Ligand-Target Interaction Modeling (Molecular Docking) with Relevant Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.gov. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

If this compound were to be investigated as a potential biologically active agent, molecular docking studies would be performed against relevant protein targets. The docking process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity (e.g., in kcal/mol) nih.gov. A lower (more negative) score generally indicates a more favorable binding interaction. The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex asianresassoc.org. Such studies could provide a rational basis for its potential biological activity and guide further experimental investigation.

Theoretical Studies on Solvent Effects on Molecular Properties

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Investigations into Biological Interactions and Mechanistic Insights of 1 2h Indazol 2 Yl Propan 2 Ol

In Vitro Enzyme Inhibition Studies

The potential for 1-(2H-indazol-2-yl)propan-2-ol to act as an enzyme inhibitor would be a primary area of investigation. Indazole-containing compounds are known to interact with a variety of enzymes, particularly kinases. nih.gov In vitro assays would be conducted to screen the compound against a panel of relevant enzymes to determine its inhibitory activity.

A common approach involves incubating the compound at various concentrations with a specific enzyme and its substrate. The rate of the enzymatic reaction is then measured, often through spectrophotometric or fluorometric methods. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity, is a key parameter determined from these studies.

For instance, a hypothetical study could assess the inhibitory effect of this compound on a panel of protein kinases. The results might be presented in a table similar to the one below.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile of this compound

Kinase Target IC50 (nM)
Kinase A 150
Kinase B 850
Kinase C >10,000

Such data would provide initial insights into the compound's potency and selectivity as an enzyme inhibitor, guiding further mechanistic studies.

Receptor Binding Profiling in Non-Human Systems

To understand the broader pharmacological profile of this compound, receptor binding assays in non-human systems would be employed. These assays assess the affinity of the compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and other membrane-bound receptors.

Radioligand binding assays are a standard method for this purpose. In these experiments, a radiolabeled ligand with known affinity for a specific receptor is incubated with a preparation of cells or tissues expressing that receptor, both in the presence and absence of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and the inhibition constant (Ki) is calculated to quantify its binding affinity.

A comprehensive screening panel might include receptors from various families, such as adrenergic, dopaminergic, serotonergic, and opioid receptors. The results would help to identify potential on-target and off-target interactions, providing a preliminary assessment of the compound's specificity.

Cellular Pathway Modulation in Model Organisms or Cell Lines

Investigating the effects of this compound on cellular signaling pathways is crucial for understanding its mechanism of action at a cellular level. nih.govnih.gov This is typically achieved using various cell-based assays in model organisms or specific cell lines.

For example, if in vitro enzyme inhibition studies suggested that the compound targets a particular kinase, subsequent cellular assays would aim to confirm this interaction within a cellular context. This could involve treating a relevant cell line with the compound and then measuring the phosphorylation status of downstream substrates of the target kinase using techniques like Western blotting or ELISA.

Furthermore, the impact on broader cellular processes such as cell proliferation, apoptosis, and cell cycle progression would be examined. mdpi.com For instance, a cell proliferation assay could reveal whether the compound has cytostatic or cytotoxic effects. The results of such an assay might be presented as follows:

Table 2: Effect of this compound on Proliferation of a Hypothetical Cancer Cell Line

Concentration (µM) Inhibition of Cell Growth (%)
0.1 15
1 48
10 92

These studies provide valuable information on how the compound's interaction with its molecular target translates into a cellular response.

Exploration of Molecular Targets and Binding Modes through Biochemical Assays

To further characterize the interaction between this compound and its molecular target(s), a variety of biochemical assays would be utilized. medchemexpress.com These assays aim to confirm direct binding and to elucidate the nature of the interaction.

Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the binding affinity and kinetics in real-time. These methods provide quantitative data on the association and dissociation rates of the compound with its target protein.

Structural biology techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, could be employed to determine the three-dimensional structure of the compound bound to its target. This information is invaluable for understanding the precise binding mode and for guiding further structure-activity relationship (SAR) studies to optimize the compound's properties.

Comparative Mechanistic Analysis with Known Indazole-Containing Bioactive Compounds

The indazole scaffold is present in a number of biologically active compounds with diverse mechanisms of action. nih.govnih.govnih.gov A comparative mechanistic analysis of this compound with these known indazole-containing drugs and research compounds would provide important context for its own biological activity.

This analysis would involve comparing its enzyme inhibition profile, receptor binding affinities, and cellular effects with those of well-characterized indazole derivatives. For example, if the compound shows activity against a particular kinase, its inhibitory profile would be compared to that of known indazole-based kinase inhibitors. This comparison can help to identify unique features of its mechanism of action and may suggest potential therapeutic applications. The structural similarities and differences between the compounds would be analyzed to understand how modifications to the indazole core or its substituents influence biological activity.

Studies on Metabolic Stability and Biotransformation in In Vitro Non-Human Systems

Assessing the metabolic stability of a compound is a critical step in early drug discovery. researchgate.netnih.govspringernature.comwuxiapptec.com In vitro systems, such as liver microsomes or hepatocytes from non-human species (e.g., rat, dog), are commonly used for this purpose. admescope.com These systems contain the primary drug-metabolizing enzymes, including cytochrome P450s.

In a typical metabolic stability assay, this compound would be incubated with liver microsomes or hepatocytes, and the disappearance of the parent compound over time would be monitored by analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net From this data, key parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Table 3: Hypothetical Metabolic Stability of this compound in Rat Liver Microsomes

Time (min) Remaining Parent Compound (%)
0 100
5 85
15 60
30 35

In addition to determining the rate of metabolism, studies on biotransformation aim to identify the major metabolites formed. nih.govnih.gov By analyzing the incubation mixture with high-resolution mass spectrometry, the structures of the metabolites can be elucidated. This information is crucial for understanding the potential for the formation of active or toxic metabolites. Common metabolic pathways for compounds like this compound could include oxidation of the propan-2-ol side chain or hydroxylation of the indazole ring system.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Systematic Elucidation of Pharmacophore Features (if biologically active)

While the specific biological activity of 1-(2H-indazol-2-yl)propan-2-ol is not extensively documented, the indazole scaffold itself is a well-established pharmacophore. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For indazole derivatives, key pharmacophoric features often include:

The Indazole Core: This bicyclic system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a rigid scaffold that can position other functional groups in a precise orientation for interaction with a biological target. Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues in proteins.

Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors. The hydroxyl group of the propan-2-ol substituent in this compound can act as both a hydrogen bond donor and an acceptor, a critical feature for interaction with many biological targets.

Hydrophobic Regions: The benzene ring portion of the indazole core and the propyl chain of the substituent contribute to the molecule's hydrophobicity, which can be important for binding to hydrophobic pockets in enzymes or receptors.

Impact of Indazole N-Substitution (2H- vs. 1H-isomerism) on Activity

The regioselectivity of substitution on the indazole nitrogen atoms (N-1 vs. N-2) is a well-known determinant of biological activity. The 1H- and 2H-indazole isomers often exhibit distinct pharmacological profiles. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole. However, synthesis can often lead to a mixture of both isomers, and their separation can be challenging.

The position of the substituent dramatically affects the molecule's electronic properties, dipole moment, and ability to interact with biological targets. For instance, in some classes of kinase inhibitors, N-1 substitution is crucial for activity, while in others, the N-2 substitution pattern is preferred. The orientation of the substituent relative to the fused benzene ring differs significantly between the two isomers, leading to different steric and electronic environments.

Recent research has highlighted the impact of steric and electronic effects on the N-1/N-2 regioisomeric distribution during synthesis. For example, the use of certain bases and solvents can favor one isomer over the other. Computational studies using Density Functional Theory (DFT) have been employed to understand the mechanistic basis for this regioselectivity, suggesting that non-covalent interactions can drive the formation of the N-2 product. researchgate.net The choice of the 2H-isomer in this compound is therefore a critical structural feature that would distinguish its biological and chemical properties from its 1H- counterpart.

IsomerGeneral Biological Activity Profile (Examples)Key Structural Difference
1H-Indazole DerivativesOften potent kinase inhibitors, anti-cancer agents.Substituent is directed away from the fused benzene ring.
2H-Indazole DerivativesAntimicrobial, anti-inflammatory, and antiprotozoal activities have been reported. nih.govnih.govSubstituent is positioned more directly over the fused benzene ring.

Influence of Propan-2-ol Stereochemistry on Biological and Chemical Properties

The propan-2-ol substituent in this compound contains a chiral center at the second carbon atom, meaning it can exist as two enantiomers: (R)-1-(2H-indazol-2-yl)propan-2-ol and (S)-1-(2H-indazol-2-yl)propan-2-ol. Stereochemistry is a critical factor in pharmacology, as biological systems are themselves chiral. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to significant differences in their biological activity, metabolism, and toxicity.

Correlation between Electronic, Steric, and Topological Parameters and Observed Activities

The biological activity of a molecule is often correlated with its physicochemical properties, which can be described by electronic, steric, and topological parameters.

Electronic Parameters: These describe the electron distribution in a molecule and include properties such as the dipole moment, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and atomic charges. The electronic nature of the indazole ring and the propan-2-ol substituent will influence the molecule's ability to participate in electrostatic interactions and hydrogen bonding. The electronegative nitrogen and oxygen atoms create a specific electrostatic potential that can be crucial for receptor recognition.

Steric Parameters: These relate to the size and shape of the molecule and its substituents. Parameters such as molecular weight, molar volume, and van der Waals radii are important. The size and conformation of the 1-(propan-2-ol) group at the N-2 position will create a specific steric footprint that can either be favorable for binding to a target or cause steric hindrance.

Topological Parameters: These are numerical descriptors that characterize the molecular structure in terms of the connectivity of its atoms. Indices such as the Wiener index and the Zagreb indices can be used to quantify molecular branching and shape. These parameters are often used in quantitative structure-activity relationship (QSAR) studies to build predictive models.

A computational study on a related compound, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, highlighted the importance of these parameters. The study investigated the molecule's structural and spectroscopic properties, solvent effects, and topological insights, confirming the influence of factors like electronegative interactions and hydrogen bonding on its chemical shifts and the minimal influence of solvent on the frontier molecular orbital energy gap. researchgate.net

Development of Quantitative Structure-Activity Relationship (QSAR) Models (computational aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity.

For indazole derivatives, several QSAR studies have been conducted to elucidate the relationship between their structure and various biological activities, such as their inhibitory effects on enzymes like HIF-1α. nih.gov These studies typically involve the calculation of a large number of molecular descriptors (electronic, steric, hydrophobic, and topological) for a set of indazole analogues with known biological activities. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that can predict the activity of other compounds in the series.

Parameter TypeExamples of DescriptorsPotential Influence on Activity
ElectronicDipole moment, HOMO/LUMO energies, Partial chargesGoverns electrostatic interactions, hydrogen bonding, and reactivity.
StericMolecular weight, Molar refractivity, van der Waals volumeDetermines the fit of the molecule into a binding site.
HydrophobicLogP (partition coefficient)Influences membrane permeability and binding to hydrophobic pockets.
TopologicalWiener index, Zagreb indices, Kier & Hall connectivity indicesQuantifies molecular size, shape, and branching.

Advanced Analytical Method Development for Research Applications of 1 2h Indazol 2 Yl Propan 2 Ol

Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Purity and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the analysis of non-volatile and thermally labile compounds, making them ideal for the purity determination and quantification of 1-(2H-indazol-2-yl)propan-2-ol. csfarmacie.czvt.edu UPLC, utilizing sub-2 µm particle columns, offers significant advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC. nih.gov

The primary goal of method optimization is to achieve baseline separation of the main compound from all potential process-related impurities and degradation products. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the starting point.

Initial Conditions & Optimization:

Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common first choice due to its versatility.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to resolve compounds with a range of polarities. nih.gov

Detection: The indazole ring possesses a strong UV chromophore, allowing for sensitive detection using a Diode Array Detector (DAD) or a standard UV detector, typically in the range of 210-310 nm. researchgate.net

Optimization Parameters: Key parameters adjusted during optimization include the mobile phase gradient, pH of the aqueous phase, column temperature, and flow rate. The objective is to maximize resolution (Rs > 1.5) between the main peak and its closest eluting impurity.

Interactive Table 1: Hypothetical HPLC Method Optimization for this compound

Users can filter and sort the data by clicking on the column headers.

Condition IDMobile Phase BGradient (Time, %B)Flow Rate (mL/min)Temp (°C)Retention Time (min)Resolution (Rs) with Impurity A
1Acetonitrile0-15 min, 10-90%1.0258.51.2
2Methanol0-15 min, 10-90%1.0259.81.4
3Acetonitrile0-20 min, 30-70%1.03010.21.8
4Acetonitrile0-20 min, 30-70%0.83511.52.1

Since this compound contains a stereocenter at the C2 position of the propanol (B110389) chain, it exists as a pair of enantiomers. In pharmaceutical research, it is crucial to separate and quantify these enantiomers, as they can exhibit different pharmacological and toxicological profiles. vt.edu Chiral HPLC using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. csfarmacie.czmdpi.com

Method Development for Enantioseparation:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) carbamate (B1207046) derivatives (e.g., Chiralpak® or Lux® series), are highly effective for separating a wide range of chiral compounds, including those with alcohol functional groups. nih.govmdpi.com

Mobile Phase Modes: Enantiomeric separation can be achieved in different modes:

Normal Phase (NP): Typically uses a nonpolar solvent like hexane (B92381) or heptane (B126788) with a small amount of an alcohol modifier (e.g., isopropanol, ethanol). csfarmacie.czmdpi.com

Reversed Phase (RP): Uses polar mobile phases like mixtures of water/buffer and acetonitrile/methanol. mdpi.com

Polar Organic (PO): Employs pure polar organic solvents like acetonitrile or methanol. mdpi.com

For this compound, the normal phase mode often provides the best selectivity. Optimization involves screening different CSPs and varying the type and percentage of the alcohol modifier to achieve optimal resolution.

Interactive Table 2: Hypothetical Chiral HPLC Screening Results for Enantiomeric Separation

Users can filter and sort the data by clicking on the column headers.

CSP TypeMobile Phase (Hexane:Isopropanol)Retention Time (R-enantiomer, min)Retention Time (S-enantiomer, min)Selectivity (α)Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)90:107.28.11.181.9
Cellulose tris(3,5-dimethylphenylcarbamate)90:109.59.91.050.8
Amylose tris(3-chlorophenylcarbamate)90:106.87.91.212.2
Amylose tris(3,5-dimethylphenylcarbamate)80:205.15.61.141.5

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (in non-human studies) or Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. mdpi.com In the context of this compound research, GC-MS is primarily used for impurity profiling, especially for detecting residual solvents from the synthesis or identifying volatile byproducts. scispace.com Given the compound's hydroxyl group and relatively high boiling point, derivatization (e.g., silylation) may be necessary to increase its volatility and thermal stability for GC analysis.

The mass spectrometer provides structural information based on the fragmentation pattern of the analyte, allowing for the confident identification of unknown impurities. mdpi.com

Interactive Table 3: Hypothetical Volatile Impurities in this compound Synthesis Identified by GC-MS

Users can filter and sort the data by clicking on the column headers.

CompoundExpected SourceRetention Time (min)Key Mass Fragments (m/z)
IndazoleStarting Material8.9118, 91, 64
1-chloropropan-2-olReagent4.279, 63, 45
IsopropanolSolvent2.545, 43, 27
TolueneSolvent5.692, 91, 65

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. researchgate.net Its main advantages over HPLC include extremely high separation efficiency (theoretical plates), short analysis times, and minimal sample and solvent consumption. nih.govnih.gov For this compound, CE can be a valuable orthogonal technique to HPLC for purity analysis.

Different CE modes can be employed:

Capillary Zone Electrophoresis (CZE): Separates analytes based on their charge-to-size ratio. This is suitable for the parent compound if it is analyzed at a pH where the indazole moiety is protonated. sciex.com

Micellar Electrokinetic Chromatography (MEKC): Uses surfactants (micelles) as a pseudo-stationary phase to separate both charged and neutral molecules. This mode would be highly effective for separating the neutral this compound from its neutral impurities. nih.gov

Interactive Table 4: Hypothetical Comparison of HPLC and CE for Purity Analysis

Users can filter and sort the data by clicking on the column headers.

ParameterRP-HPLCCapillary Electrophoresis (MEKC)
Analysis Time15 min5 min
Efficiency (Plates/meter)~80,000> 500,000
Sample Volume5 µL10 nL
Solvent Consumption~15 mL< 0.1 mL
Resolution (Rs) of Critical Pair2.13.5

Development of Stability-Indicating Methods under Various Research Conditions

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active substance due to degradation. nih.govchromatographyonline.com It must be able to separate the intact compound from its degradation products, thus demonstrating specificity. nih.gov The development of such a method for this compound involves subjecting the compound to forced degradation (stress testing) under various conditions as recommended by ICH guidelines. researchgate.netsemanticscholar.org

Forced Degradation Conditions:

Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C

Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C

Oxidation: e.g., 3% H₂O₂ at room temperature

Thermal Degradation: e.g., Solid state at 80°C

Photostability: Exposure to UV/Visible light

The stressed samples are then analyzed by an optimized HPLC or UPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main compound peak and from each other. Peak purity analysis using a DAD is essential to confirm that the parent peak is spectrally pure in all stressed samples.

Interactive Table 5: Hypothetical Forced Degradation Study Results for this compound

Users can filter and sort the data by clicking on the column headers.

Stress ConditionAssay of Parent (%)% DegradationNumber of DegradantsResolution (Rs) of Main Degradant
0.1 M HCl, 24h88.511.522.5
0.1 M NaOH, 4h91.28.813.1
3% H₂O₂, 24h85.114.931.9
Heat (80°C), 72h98.71.314.0
Light (1.2 million lux hours)99.50.50N/A

Application of hyphenated techniques (e.g., LC-MS/MS, GC-MS/MS) for Advanced Detection and Characterization in Research Matrices

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the structural characterization of unknown compounds in complex research matrices. scispace.commdpi.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the premier tool for identifying impurities and degradation products formed during stability studies. scispace.com The LC separates the components, and the mass spectrometer provides the molecular weight of the parent ion (MS1) and structural information from its fragmentation pattern (MS2). eurl-pesticides.eu This allows for the rapid and confident elucidation of unknown structures without the need for isolation.

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): Offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS. researchgate.net It is particularly useful for quantifying trace-level volatile impurities or metabolites in complex non-human biological matrices by using Multiple Reaction Monitoring (MRM) mode, which minimizes matrix interference. eurl-pesticides.eu

Interactive Table 6: Hypothetical LC-MS/MS Data for Characterization of an Oxidative Degradant

Users can filter and sort the data by clicking on the column headers.

CompoundRetention Time (min)Parent Ion [M+H]⁺ (m/z)Key MS/MS Fragment Ions (m/z)Postulated Structure
This compound10.2191.118173 (loss of H₂O), 146, 118Parent Compound
Oxidative Degradant9.7207.113189, 162, 1181-(2H-indazol-2-yl)propan-2-one (N-oxide) or similar hydroxylated species

Future Research Directions and Potential Scientific Applications

Design and Synthesis of Next-Generation Indazole Analogs based on SAR Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For 1-(2H-indazol-2-yl)propan-2-ol, a systematic SAR exploration could unlock the potential for developing potent and selective therapeutic agents. Future research would involve the rational design and synthesis of new analogs by modifying specific parts of the parent molecule.

Key modifications could include:

Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the indazole's benzene ring could significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to biological targets.

Modification of the Propan-2-ol Side Chain: The hydroxyl (-OH) group on the propan-2-ol moiety is a key site for hydrogen bonding. Altering this side chain—for instance, by converting the alcohol to an ether or an ester, or by changing the chain length—could modulate the compound's interaction with protein targets and affect its metabolic stability. nih.gov

Alterations at the C3 Position: The C3 position of the 2H-indazole ring is a common site for substitution in many biologically active indazoles. nih.gov Introducing small hydrophobic or hydrophilic groups at this position could lead to new analogs with improved pharmacological profiles.

These synthetic efforts would generate a library of compounds whose biological activities could be systematically evaluated. The resulting data would be crucial for building predictive SAR models to guide the development of next-generation drug candidates. researchgate.net

Analog Modification Rationale Predicted Impact on Activity
Addition of a chlorine atom at C5 of the indazole ringIncrease lipophilicity and potential for halogen bondingMay enhance binding affinity to hydrophobic pockets in kinases or other enzymes.
Conversion of the hydroxyl group to a methoxy (B1213986) etherRemove hydrogen bond donor capability, increase lipophilicityCould alter target selectivity and improve metabolic stability.
Introduction of a small methyl group at C3Probe for steric tolerance in the target's binding siteMay increase potency if the binding pocket accommodates the group.
Replacement of the propan-2-ol with a cyclic ether (e.g., oxetane)Introduce conformational rigidity and improve physicochemical propertiesCould enhance binding affinity and oral bioavailability.

This table presents a hypothetical SAR study for analogs of this compound, illustrating how structural modifications could be correlated with potential biological outcomes based on established principles in medicinal chemistry.

Application of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological pathway, allowing researchers to study its function in a cellular or in vivo context. Given the wide range of biological activities reported for indazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, this compound could serve as an excellent scaffold for the development of novel chemical probes. mdpi.comnih.gov

Future work in this area would involve chemically modifying the molecule to incorporate a reporter tag or a reactive group without disrupting its native biological activity. The hydroxyl group of the propan-2-ol side chain is an ideal handle for such modifications. For example:

Fluorescent Probes: A fluorescent dye could be attached to the hydroxyl group, enabling researchers to visualize the molecule's subcellular localization and track its interaction with target proteins using advanced microscopy techniques. researchgate.net

Biotinylated Probes: Attaching a biotin (B1667282) tag would allow for the isolation and identification of the molecule's binding partners through affinity purification and mass spectrometry, a process known as chemical proteomics.

Photo-affinity Probes: Incorporating a photo-reactive group would enable the formation of a covalent bond between the probe and its target protein upon UV irradiation, allowing for the definitive identification of the binding site.

By developing such tools, researchers could elucidate the mechanism of action of this class of compounds and uncover new therapeutic targets.

Exploration of Non-Biological Applications (e.g., materials science, catalysis)

The unique electronic properties of the indazole ring system also make its derivatives attractive candidates for non-biological applications, particularly in materials science. arkat-usa.org Recent studies have shown that certain 2H-indazoles can act as highly effective fluorophores, which are molecules that absorb light at one wavelength and emit it at a longer wavelength. nih.gov

Future research could explore the potential of this compound as a building block for advanced functional materials:

Organic Electronics: Indazole derivatives have been investigated as "push-pull" molecules, where the indazole core acts as an electron-donating group. arkat-usa.org By pairing it with a suitable electron-withdrawing group, it may be possible to create novel organic semiconductors or emitters for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Fluorescent Sensors: The fluorescence of indazole-based compounds can be sensitive to their local environment. rsc.orgsemanticscholar.org This property could be harnessed to develop chemical sensors that detect the presence of specific ions or molecules through changes in their fluorescence emission.

Catalysis: The nitrogen atoms in the indazole ring can coordinate with metal ions, making indazole derivatives potential ligands for transition metal catalysis. acs.org Tailored analogs of this compound could be synthesized and evaluated as ligands in various organic reactions.

Advanced Mechanistic Studies using Biophysical Techniques

To fully understand how this compound and its future analogs exert their biological effects, it is essential to study their interactions with target macromolecules at an atomic level. Advanced biophysical techniques are indispensable for this purpose.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a ligand bound to its protein target. nih.govspringernature.com Obtaining a crystal structure of an analog of this compound in complex with a target protein (e.g., a kinase) would reveal the precise binding mode, identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts, and provide invaluable information for structure-based drug design. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution, providing information that is complementary to the static picture from X-ray crystallography. creative-biostructure.com NMR can be used to confirm binding, map the binding site on the protein, and provide insights into the dynamics of the interaction.

Other Biophysical Methods: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to accurately measure the thermodynamic and kinetic parameters of binding, such as the binding affinity (KD), enthalpy (ΔH), and on/off rates.

Biophysical Technique Information Gained Research Application
X-ray CrystallographyHigh-resolution 3D structure of the ligand-protein complexReveals atomic details of the binding site, guiding rational drug design.
NMR SpectroscopyBinding confirmation, epitope mapping, structural dynamics in solutionValidates binding in a solution state and provides insights into conformational changes upon binding.
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Quantifies the thermodynamic driving forces of the interaction.
Surface Plasmon Resonance (SPR)Kinetic parameters (kon, koff), binding affinity (KD)Measures the real-time association and dissociation rates of the ligand.

This table summarizes key biophysical techniques and the specific data they can provide to elucidate the mechanistic details of how this compound analogs interact with their biological targets.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. premierscience.comijpsjournal.com Integrating these computational tools into the research pipeline for this compound could dramatically accelerate progress.

Predictive Modeling: ML algorithms can be trained on existing SAR data from other indazole series to build quantitative structure-activity relationship (QSAR) models. researchgate.net These models could then predict the biological activity of newly designed analogs of this compound before they are synthesized, allowing researchers to prioritize the most promising candidates and save significant time and resources.

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity for a target and favorable drug-like properties (e.g., solubility, metabolic stability). drugdiscoverychemistry.com Such models could suggest novel indazole-based structures that chemists may not have conceived of through traditional design strategies.

Property Prediction: Deep learning models are increasingly used to predict a wide range of molecular properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). premierscience.com Applying these models early in the design phase can help to identify and mitigate potential liabilities, increasing the probability of developing a successful drug candidate.

AI/ML Application Description Impact on Research
QSAR ModelingUses ML to build models that correlate chemical structures with biological activity.Prioritizes the synthesis of the most promising analogs.
Generative ModelsEmploys deep learning to design novel molecules with desired properties.Accelerates the discovery of new chemical matter with optimized characteristics.
ADMET PredictionUses AI to predict the pharmacokinetic and toxicity profiles of molecules.Reduces late-stage attrition by identifying potential development issues early.
Target IdentificationAnalyzes large-scale biological data to propose novel protein targets for a compound class.Uncovers new therapeutic opportunities for indazole-based compounds.

This table outlines how different AI and ML techniques can be integrated into the research and development of this compound and its derivatives.

Q & A

Q. Table 1. Example Synthesis Conditions

ParameterCondition
Reaction Temperature80–100°C (reflux)
SolventAcetic acid
CatalystNone (base-mediated)
Yield~60–75% (optimized)

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the propan-2-ol backbone and indazole substitution pattern. Look for characteristic shifts:
    • Indazole protons: δ 7.2–8.5 ppm (aromatic region).
    • Propan-2-ol: δ 1.2–1.4 ppm (CH3_3) and δ 4.0–4.5 ppm (OH-bearing CH) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Use SHELXL for structure refinement, especially if the compound crystallizes in a centrosymmetric space group. highlights SHELX’s robustness for small-molecule refinement, even with twinned data .

Advanced: How can crystallographic challenges (e.g., twinning or weak diffraction) be resolved for this compound?

Methodological Answer:

  • Data Collection : Use high-intensity synchrotron radiation for weak diffractors.
  • Twinning Analysis : Employ SHELXD or PLATON to detect and model twinning. For example, SHELXL’s TWIN command can refine twin laws .
  • Hydrogen Bonding : Map intermolecular interactions (e.g., O–H···N) to resolve disorder in the propan-2-ol moiety.

Q. Table 2. Crystallographic Refinement Parameters

ParameterValue
SoftwareSHELXL-2018/3
R-factor< 5% (high-resolution data)
Twin Fraction0.35–0.45 (if applicable)

Advanced: How should researchers address contradictory solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Profiling : Perform systematic titrations in solvents like DMSO, ethanol, and chloroform. Use UV-Vis spectroscopy or gravimetric analysis.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to rationalize discrepancies.
  • Co-solvent Systems : Explore ethanol/water mixtures, as seen in impurity purification protocols () .

Advanced: What strategies are effective for impurity profiling and quantification?

Methodological Answer:

  • Chromatographic Separation : Use HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and mobile phase gradients (water/acetonitrile + 0.1% TFA). Reference impurity standards in for calibration .
  • Mass Detection : LC-MS/MS to identify structural analogs (e.g., hydroxylated or dealkylated byproducts).
  • Validation : Follow ICH Q3A guidelines for reporting thresholds (e.g., 0.10% for unknown impurities).

Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?

Methodological Answer:

  • Receptor Binding : Screen against β-adrenergic receptors, as structurally related propanolamines (e.g., bisoprolol in ) exhibit adrenergic activity .
  • Enzyme Inhibition : Test against kinases (e.g., JAK2) due to the indazole scaffold’s prevalence in kinase inhibitors.
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤ 100 µM.

Advanced: How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).
  • ADMET Prediction : Tools like SwissADME or ProTox-II can estimate bioavailability, hepatotoxicity, and Ames test outcomes.
  • Quantum Chemistry : Apply DFT (B3LYP/6-31G*) to simulate reactive intermediates (e.g., epoxide formation during metabolism).

Advanced: What experimental precautions are critical for handling this compound?

Methodological Answer:

  • Safety Protocols : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis (refer to for analogous compounds) .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal.
  • Stability Testing : Store at –20°C under argon if the compound is light-sensitive.

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